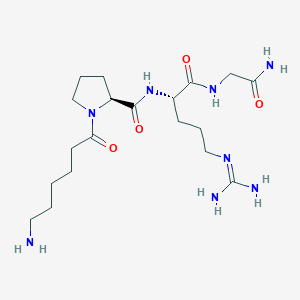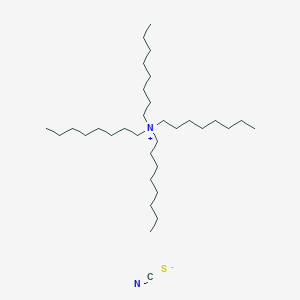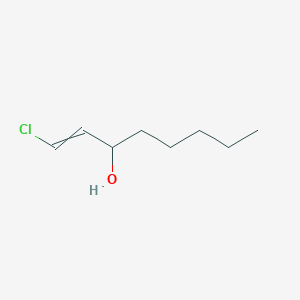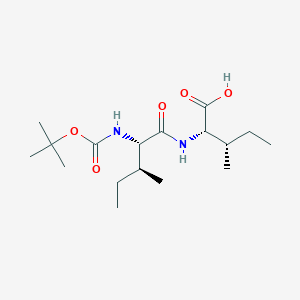![molecular formula C14H21BO2S B14479314 4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane CAS No. 66080-24-8](/img/structure/B14479314.png)
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
准备方法
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane can be synthesized through the rhodium-catalyzed hydroboration of allyl phenyl sulfone. This method involves the reaction of allyl phenyl sulfone with a boron-containing reagent under the influence of a rhodium catalyst . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学研究应用
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane has several applications in scientific research:
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property is particularly useful in catalyzing carbon-carbon and carbon-heteroatom bond formation, making it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar reactions but lacks the phenylsulfanyl group.
Vinylboronic acid pinacol ester: Another boron compound used in coupling reactions, but with a vinyl group instead of a phenylsulfanyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane is unique due to its phenylsulfanyl group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
属性
CAS 编号 |
66080-24-8 |
|---|---|
分子式 |
C14H21BO2S |
分子量 |
264.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(1-phenylsulfanylethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-11(18-12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-11H,1-5H3 |
InChI 键 |
AXXIESOUDLMPKP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)

![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)




![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)
